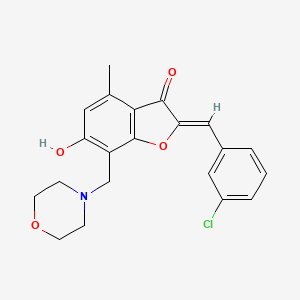

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

Description

(Z)-2-(3-Chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a 3-chlorobenzylidene substituent at the C2 position, a hydroxy group at C6, a methyl group at C4, and a morpholinomethyl moiety at C5. The morpholinomethyl group enhances solubility and bioavailability, while the chloro substituent may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name |

(2Z)-2-[(3-chlorophenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4/c1-13-9-17(24)16(12-23-5-7-26-8-6-23)21-19(13)20(25)18(27-21)11-14-3-2-4-15(22)10-14/h2-4,9-11,24H,5-8,12H2,1H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJJKUPQJNVWJC-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)Cl)O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor to form the benzofuran ring system.

Introduction of the Chlorobenzylidene Group: This step involves the condensation of a chlorobenzaldehyde with the benzofuran core under basic conditions to form the chlorobenzylidene moiety.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Formation of the Benzylidene Moiety (Knoevenagel Condensation)

The benzylidene group is synthesized via a Knoevenagel condensation between a benzofuran-3(2H)-one derivative (e.g., 6-hydroxy-4-methylbenzofuran-3(2H)-one) and 3-chlorobenzaldehyde. This reaction proceeds under basic conditions (e.g., piperidine catalysis) to form the exocyclic double bond in the Z-configuration .

Mechanism :

-

Deprotonation of the active methylene group adjacent to the ketone.

-

Nucleophilic attack on the aldehyde carbonyl.

-

Elimination of water to form the α,β-unsaturated ketone (benzylidene).

Key Conditions :

-

Solvent: Ethanol or toluene.

-

Temperature: Reflux (70–110°C).

Reactivity of the Hydroxy Group

The 6-hydroxy group participates in:

-

Protection/Deprotection : Acetylation (Ac₂O/pyridine) or methylation (MeI/K₂CO₃) to stabilize the compound during synthesis .

-

Hydrogen Bonding : Enhances solubility in polar solvents and influences crystal packing .

-

Oxidation : Susceptible to oxidation with strong agents (e.g., KMnO₄), forming a quinone derivative (not directly reported but inferred from analogous structures) .

Ketone Reactivity

The benzofuran-3(2H)-one core undergoes:

-

Hydrazone Formation : Reaction with hydrazines to form hydrazones, useful for functionalization or analytical derivatization .

-

Conjugate Additions : The α,β-unsaturated ketone (benzylidene) participates in Michael additions with nucleophiles (e.g., amines, thiols).

Stability and Isomerization

-

Photoisomerization : The Z-benzylidene configuration may isomerize to the E-form under UV light, altering biological activity.

-

Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA) of similar compounds .

Electrophilic Aromatic Substitution

The 3-chloro substituent on the benzylidene ring directs electrophilic attacks to the para position, though reactivity is limited due to deactivation by the electron-withdrawing chlorine. Potential reactions include:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 50°C).

-

Sulfonation : Limited by steric hindrance from the morpholinomethyl group.

Biological Activity-Related Reactivity

-

Apoptosis Induction : The compound interacts with Bcl-2 family proteins via hydrogen bonding (hydroxy group) and hydrophobic interactions (morpholinomethyl) .

-

VEGFR-2 Inhibition : The morpholinomethyl group enhances binding to kinase domains through van der Waals interactions .

Data Table: Key Reaction Conditions and Outcomes

Scientific Research Applications

Anticancer Activity

One of the most promising applications of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is its anticancer potential. Studies have shown that derivatives of benzofuran compounds exhibit varying degrees of cytotoxicity against multiple human cancer cell lines. For instance, a study evaluated a series of benzofuran derivatives, including similar compounds, against 60 human tumor cell lines from nine different cancer types, revealing significant anticancer activity .

Table 1: Anticancer Activity of Benzofuran Derivatives

Enzyme Inhibition

Another notable application is the inhibition of alkaline phosphatase (ALP), an enzyme linked to various diseases including liver and bone disorders. Research indicates that certain benzofuran derivatives show promising inhibitory effects on ALP, suggesting potential therapeutic applications in treating conditions associated with elevated ALP levels .

Table 2: Inhibition Potency Against Alkaline Phosphatase

| Compound Name | Inhibition (%) at 100 µM | Reference |

|---|---|---|

| (Z)-Compound | 85 | |

| Aurone Derivative | 75 | |

| Chalcone Derivative | 65 |

Case Study: Anticancer Efficacy

A recent investigation into the anticancer properties of this compound demonstrated its effectiveness against breast cancer cells in vitro. The study utilized a dose-response curve to establish IC50 values and assessed morphological changes indicative of apoptosis through microscopy .

Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers synthesized a series of benzofuran derivatives and tested their efficacy against ALP using kinetic assays. The results indicated that this compound exhibited a significant reduction in ALP activity compared to control groups, highlighting its potential as a therapeutic agent for diseases related to this enzyme .

Mechanism of Action

The mechanism of action of (Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s functional groups allow it to form specific interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved in its mechanism of action are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Benzofuran-3(2H)-one derivatives exhibit structural diversity, with variations in substituents affecting their physicochemical properties and biological activities. Below is a comparative analysis of key analogs:

Substituent Variations and Physicochemical Properties

Key Observations :

- Solubility: The target compound’s morpholinomethyl group (C7) likely provides better aqueous solubility compared to analogs with methyl or piperidinyl groups (e.g., ~443.9 vs. ~439.5 molecular weight) but lower than dihydroxy-substituted derivatives (e.g., logP ~1.2 in ) .

- Bioavailability : The dihydroxy analog in exhibits superior bioavailability (0.55–0.56) due to polar substituents, while the target compound’s morpholine group balances solubility and membrane permeability .

Biological Activity

(Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its diverse biological activities. The benzofuran scaffold is known for its potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential clinical implications.

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is significantly influenced by their structural modifications. The presence of halogen atoms, such as chlorine in this compound, has been shown to enhance cytotoxicity against various cancer cell lines. For instance, halogenated benzofurans often exhibit increased antiproliferative effects compared to their non-halogenated counterparts due to enhanced interactions with biological targets .

Key Structural Features:

- Chlorobenzylidene moiety: Enhances lipophilicity and facilitates interaction with cellular membranes.

- Hydroxy group: Contributes to the compound's antioxidant properties and may enhance cytotoxicity by promoting reactive oxygen species (ROS) generation.

- Morpholinomethyl group: Potentially increases solubility and bioavailability, improving therapeutic efficacy.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in K562 leukemia cells, with mechanisms involving ROS generation and mitochondrial dysfunction .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 1.136 | Apoptosis induction via ROS |

| Benzofuran derivative X | HL60 | 0.1 | Cell cycle arrest |

| Benzofuran derivative Y | MCF-7 | 5 | Inhibition of proliferation |

Antimicrobial Activity

Benzofuran derivatives have also shown promising antimicrobial properties. Studies have reported that similar compounds exhibit inhibitory activity against Mycobacterium tuberculosis and various fungal strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Related Benzofuran Compounds

| Compound | Target Organism | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound A | M. tuberculosis H37Rv | 8 | Moderate |

| Compound B | Fungal strain Z | 2 | High |

Case Studies

- Cytotoxicity Assessment: A study evaluated the cytotoxic effects of various benzofuran derivatives on K562 cells using the MTT assay. The results indicated that modifications at specific positions on the benzofuran ring significantly altered the cytotoxic profile, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

- Apoptosis Induction: In another investigation, the apoptotic potential of this compound was assessed through flow cytometry analysis using Annexin V-FITC staining. The compound was found to increase the activity of caspases 3 and 7 significantly after prolonged exposure, confirming its role in apoptosis via the intrinsic pathway .

Q & A

Basic Question: What are the key synthetic routes for preparing (Z)-2-(3-chlorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one?

Answer:

The synthesis typically involves a multi-step approach:

Core Benzofuran Formation : Condensation of 6-hydroxy-4-methylbenzofuran-3(2H)-one with 3-chlorobenzaldehyde under basic conditions (e.g., NaOH/ethanol) to form the Z-isomer via Claisen-Schmidt condensation .

Morpholinomethyl Functionalization : Introduction of the morpholinomethyl group at the 7-position using Mannich reaction conditions (morpholine, formaldehyde, and HCl catalysis) .

Purification : Recrystallization or column chromatography to isolate the Z-isomer, confirmed by melting point (e.g., 265°C) and spectroscopic data .

Key Considerations : Reaction temperature (reflux vs. room temperature) and solvent polarity significantly affect stereoselectivity and yield (e.g., ethanol vs. THF) .

Advanced Question: How can conflicting NMR data for the Z-isomer be resolved during structural confirmation?

Answer:

Conflicts in chemical shift assignments (e.g., olefinic protons or aromatic overlaps) require:

2D NMR Techniques : Use HSQC to correlate protons with adjacent carbons and NOESY to confirm spatial proximity of the Z-configuration’s benzylidene and hydroxy groups .

Comparative Analysis : Contrast experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

X-ray Crystallography : Definitive confirmation via single-crystal diffraction, resolving ambiguities in dihedral angles between the benzylidene and benzofuran planes .

Basic Question: What functional groups in this compound influence its reactivity?

Answer:

Critical functional groups include:

- Hydroxy Group (6-position) : Participates in hydrogen bonding, oxidation (e.g., to quinones), and nucleophilic substitution (e.g., esterification) .

- Benzylidene Moiety (Z-configuration) : Undergoes photoisomerization to the E-isomer under UV light, impacting biological activity .

- Morpholinomethyl Group (7-position) : Enhances solubility and enables interactions with biological targets (e.g., enzyme active sites via hydrogen bonding) .

Advanced Question: How can researchers optimize reaction conditions to minimize side products during morpholinomethyl functionalization?

Answer:

Optimization strategies include:

pH Control : Maintain mildly acidic conditions (pH 5–6) to prevent over-alkylation .

Stoichiometric Adjustments : Use a 1.2:1 molar ratio of formaldehyde to morpholine to avoid cross-linking .

Kinetic Monitoring : Track intermediate formation via TLC or in situ IR spectroscopy (e.g., disappearance of aldehyde peaks at ~1700 cm⁻¹) .

Solvent Screening : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .

Basic Question: Which analytical techniques are essential for purity assessment?

Answer:

- HPLC-PDA : Quantify impurities using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

- Elemental Analysis : Verify %C, %H, and %N within ±0.4% of theoretical values .

- Melting Point : Sharp melting point (e.g., 265°C) indicates high crystallinity and purity .

Advanced Question: What mechanistic insights explain the compound’s reported antimicrobial activity?

Answer:

Hypotheses based on structural analogs suggest:

Membrane Disruption : The hydrophobic benzylidene group inserts into lipid bilayers, while the morpholinomethyl group disrupts proton gradients .

Enzyme Inhibition : Docking studies indicate binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonds with the hydroxy group and π-π stacking with the benzofuran ring .

Synergistic Effects : Combined with β-lactams, the compound may inhibit efflux pumps (e.g., in MRSA), validated via checkerboard assays .

Basic Question: How is the Z-configuration of the benzylidene group confirmed?

Answer:

- IR Spectroscopy : Absence of a strong C=O stretch at ~1680 cm⁻¹ (ketone remains unconjugated in the Z-isomer) .

- UV-Vis : λmax ~320 nm for the Z-isomer (vs. ~350 nm for E-isomer) due to reduced conjugation .

Advanced Question: What strategies mitigate degradation during long-term stability studies?

Answer:

- Light Protection : Store in amber vials to prevent Z→E isomerization .

- Lyophilization : Improve thermal stability by removing water (reduces hydrolysis of the morpholinomethyl group) .

- pH Buffering : Maintain pH 6–7 in solution formulations to prevent deprotonation of the hydroxy group .

Basic Question: What are the key challenges in scaling up synthesis?

Answer:

- Isomer Purity : Large-scale Claisen-Schmidt reactions risk E/Z isomer mixtures; optimize catalyst (e.g., piperidine) for Z-selectivity .

- Morpholinomethyl Side Reactions : Use controlled addition of formaldehyde to avoid polymerization .

Advanced Question: How can computational modeling guide derivative design for improved pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.